molecular formula C7H11NO3 B023105 Ethyl (S)-4-cyano-3-hydroxybutyrate CAS No. 312745-91-8

Ethyl (S)-4-cyano-3-hydroxybutyrate

Cat. No. B023105
M. Wt: 157.17 g/mol
InChI Key: LOQFROBMBSKWQY-LURJTMIESA-N
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Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[C:10]([CH2:12][CH:13]([OH:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:11]>>[C:10]([CH2:12][C@@H:13]([OH:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C[C@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[C:10]([CH2:12][CH:13]([OH:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:11]>>[C:10]([CH2:12][C@@H:13]([OH:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C[C@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07485452B2

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC(C)CC(OCC)=O.[C:10]([CH2:12][CH:13]([OH:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:11]>>[C:10]([CH2:12][C@@H:13]([OH:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(CC(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C[C@H](CC(=O)OCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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